molecular formula C6H9ClF3NO2 B1653696 (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1909288-72-7

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B1653696
CAS No.: 1909288-72-7
M. Wt: 219.59
InChI Key: WRWPZFUIFXLHEJ-VKKIDBQXSA-N
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Description

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4S) configuration.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles like organolithium or Grignard reagents under anhydrous conditions.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or other reduced forms.

    Substitution: Products with substituted trifluoromethyl groups.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (without hydrochloride)
  • (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • (3S,4S)-4-(Methyl)pyrrolidine-3-carboxylic acid;hydrochloride

Uniqueness:

  • The presence of the trifluoromethyl group imparts unique electronic and steric properties, differentiating it from other pyrrolidine derivatives.
  • The specific (3S,4S) configuration can result in distinct biological activity and selectivity compared to other stereoisomers.

This compound’s unique structural features and versatile reactivity make it a valuable entity in various scientific and industrial fields.

Properties

IUPAC Name

(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPZFUIFXLHEJ-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909288-72-7
Record name 3-Pyrrolidinecarboxylic acid, 4-(trifluoromethyl)-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909288-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 2
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 3
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 4
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 5
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 6
(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

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